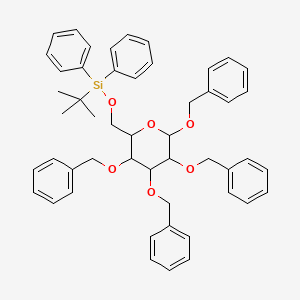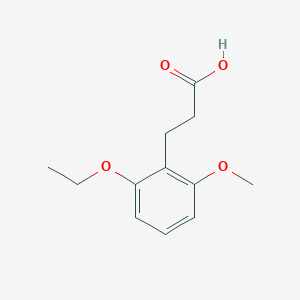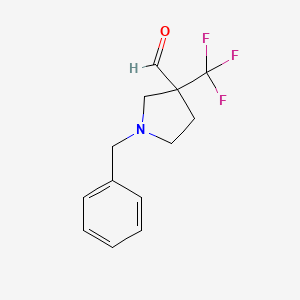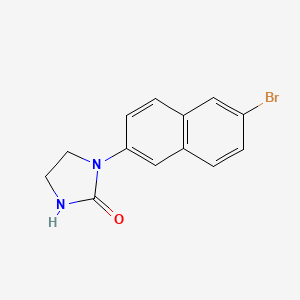
1-(2-Amino-3-bromophenyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-bromophenyl)naphthalen-2-ol is an organic compound with the molecular formula C16H12BrNO. It is a derivative of naphthalen-2-ol, where the naphthalene ring is substituted with an amino group and a bromine atom on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-3-bromophenyl)naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine, such as 2-amino-3-bromophenylamine . The reaction is typically carried out in the presence of a catalyst, such as silica sulfuric acid, under reflux conditions in a suitable solvent like glycerol . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Amino-3-bromophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Cycloaddition: The compound can participate in Diels-Alder reactions to form chromane and chromene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-bromophenyl)naphthalen-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-bromophenyl)naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. For example, its antibacterial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to form strong hydrogen bonds and π-π interactions with the active sites of target proteins, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-3-bromophenyl)naphthalen-2-ol can be compared with other similar compounds, such as:
1-(2-Hydroxy-phenylimino)-methyl-naphthalen-2-ol: This compound is used in the detection and adsorption of aluminum ions.
1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol:
Naphthalen-2-ol Mannich bases: These compounds are synthesized through similar Mannich reactions and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthalen-2-ol derivatives.
Eigenschaften
Molekularformel |
C16H12BrNO |
|---|---|
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
1-(2-amino-3-bromophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12BrNO/c17-13-7-3-6-12(16(13)18)15-11-5-2-1-4-10(11)8-9-14(15)19/h1-9,19H,18H2 |
InChI-Schlüssel |
VELOCLGURVFXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC=C3)Br)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)


![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)


![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)


